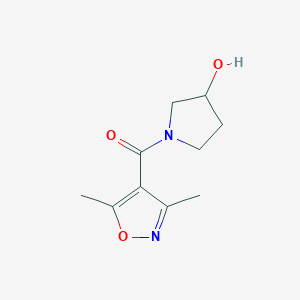

(3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone

Description

Systematic Nomenclature and IUPAC Conventions

The compound (3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone derives its name from IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The structure comprises two heterocyclic systems:

- Isoxazole core : A five-membered aromatic ring with oxygen at position 1, nitrogen at position 2, and methyl groups at positions 3 and 5.

- Pyrrolidine moiety : A five-membered saturated nitrogen ring with a hydroxyl group at position 3.

The methanone group (-C=O) bridges the isoxazole’s 4-position and the pyrrolidine’s 1-position. The systematic name reflects this connectivity:

- Parent hydride : Methanone (ketone).

- Substituents : 3,5-Dimethylisoxazol-4-yl (left side) and 3-hydroxypyrrolidin-1-yl (right side).

Alternative representations include:

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₁₄N₂O₃ |

| Molecular weight | 210.23 g/mol |

| CAS Registry | 1343598-76-4 |

Historical Context of Isoxazole-Pyrrolidine Hybrid Compounds

The synthesis of isoxazole derivatives dates to Claisen’s 1903 work on propargylaldehyde oximation . Pyrrolidine, a saturated analog of pyrrole, gained prominence in alkaloid chemistry (e.g., nicotine, hygrine) due to its conformational flexibility and hydrogen-bonding capacity. Hybridizing these systems emerged in the 21st century, driven by:

- Bioisosteric replacements : Isoxazoles mimic phenyl groups in drug design while offering metabolic stability .

- Dipolar cycloadditions : Copper-catalyzed [3+2] reactions enabled efficient coupling of nitrile oxides (isoxazole precursors) with alkynes or enones .

Notable milestones:

Significance in Modern Heterocyclic Chemistry Research

This hybrid exemplifies three trends in heterocyclic chemistry:

- Diversity-oriented synthesis : Combines isoxazole’s rigidity with pyrrolidine’s flexibility, enabling tailored physicochemical properties .

- Pharmacophore integration :

- Functionalization potential :

Table 2: Key Applications of Analogous Hybrids

| Hybrid Type | Biological Activity | Reference |

|---|---|---|

| Isoxazole-triazole | Anticancer (HT-1080) | |

| Pyrrolidine-oxindole | Antiproliferative | |

| Isoxazole-C-glycoside | COX-2 inhibition |

Properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-(3-hydroxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-6-9(7(2)15-11-6)10(14)12-4-3-8(13)5-12/h8,13H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBPYDUNXLEHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of (3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone is BRD4 , a protein that plays a crucial role in gene expression. BRD4 inhibitors have demonstrated promising potential in cancer therapy.

Mode of Action

This compound interacts with BRD4, inhibiting its activity. The compound exhibits robust inhibitory activity against BRD4 at sub-micromolar concentrations.

Biochemical Pathways

The inhibition of BRD4 by this compound affects various biochemical pathways. It modulates the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase.

Biochemical Analysis

Biochemical Properties

(3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with bromodomain-containing protein 4 (BRD4), which is involved in gene regulation . The nature of these interactions includes binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. This compound’s interaction with BRD4 suggests its potential as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of breast cancer cells by affecting the BRD4-mediated signaling pathways . Additionally, it can induce apoptosis in certain cell types, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the bromodomains of BRD4, inhibiting its activity and leading to changes in gene expression . This inhibition disrupts the transcriptional regulation of genes involved in cell proliferation and survival, thereby exerting its anti-cancer effects. Additionally, it may interact with other enzymes, leading to either inhibition or activation, depending on the context of the biochemical reaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . Threshold effects have been noted, where a minimum effective dose is required to achieve the desired therapeutic outcome. Careful dosage optimization is essential to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells . Understanding these metabolic pathways is crucial for optimizing its use in therapeutic applications and predicting potential metabolic side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s ability to reach its target sites effectively is essential for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy in biochemical reactions.

Biological Activity

(3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways affected, and relevant case studies.

Chemical Structure and Properties

The compound features a 3,5-dimethylisoxazole moiety linked to a 3-hydroxypyrrolidine unit through a methanone functional group. Its molecular formula is , and it has a molecular weight of approximately 210.23 g/mol.

The primary target of this compound is the Bromodomain-containing protein 4 (BRD4) . This protein plays a significant role in regulating gene expression and is implicated in various cancers. The compound exhibits robust inhibitory activity against BRD4 at sub-micromolar concentrations, leading to several downstream effects:

- Inhibition of c-MYC Expression : The compound reduces the expression levels of c-MYC, a well-known oncogene involved in cell proliferation and survival.

- Induction of DNA Damage : It promotes DNA damage responses, which can trigger apoptosis in cancer cells.

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase in MCF-7 breast cancer cells, thereby inhibiting cell proliferation.

- Inhibition of Cell Migration and Colony Formation : These effects contribute to the compound's potential as an anti-cancer agent by preventing metastasis.

Biochemical Pathways

The inhibition of BRD4 by this compound impacts several key biochemical pathways:

- MAPK/ERK Pathway : This pathway is crucial for cell growth and differentiation. The compound's action potentially alters signaling cascades within this pathway.

- p53 Pathway : By inducing DNA damage, the compound may activate p53-mediated pathways that lead to cell cycle arrest or apoptosis.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that the compound inhibits BRD4 with an IC50 value in the low micromolar range, leading to reduced proliferation in various cancer cell lines. |

| Study 2 | Investigated the compound's effects on MCF-7 cells, confirming G1 phase arrest and increased apoptosis markers after treatment. |

| Study 3 | Showed that treatment with this compound resulted in decreased migration capabilities in metastatic breast cancer cells. |

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 210.23 g/mol. Its structure consists of an isoxazole ring and a pyrrolidine moiety, which contribute to its biological activity and interactions within biological systems .

Cancer Therapy

One of the primary applications of (3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone is in cancer treatment. Research indicates that this compound exhibits inhibitory activity against the bromodomain-containing protein 4 (BRD4), which plays a crucial role in regulating gene expression associated with cancer cell proliferation .

Mechanism of Action:

- Target Interaction: The compound binds to BRD4, leading to the modulation of downstream signaling pathways.

- Biochemical Effects: It induces DNA damage, inhibits cell migration, and affects cell cycle progression by arresting cells at the G1 phase .

Neuropharmacology

The compound also shows potential in neuropharmacology. Studies suggest that it may influence neurotransmitter systems, potentially offering therapeutic effects for neurological disorders. Its ability to modulate synaptic transmission could make it a candidate for further research in treating conditions such as anxiety or depression.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the isoxazole ring.

- Introduction of the pyrrolidine moiety under controlled reaction conditions to ensure high yield and purity .

Industrial Production

For large-scale production, optimized synthetic methods are employed to enhance efficiency and reduce costs. Techniques such as continuous flow synthesis are explored for their potential advantages over traditional batch methods.

In Vitro Studies on Cancer Cell Lines

In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. These studies highlight its potential as an anti-cancer agent by demonstrating significant reductions in cell viability at sub-micromolar concentrations .

Animal Models

Preclinical studies using animal models have further validated the efficacy of this compound in vivo. For instance, administration in mice models has shown promising results in tumor reduction and improved survival rates, suggesting that it may be a viable candidate for clinical trials .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

| Compound | Core Structure | Substituents | Notable Properties |

|---|---|---|---|

| Target Compound | Isoxazole + hydroxypyrrolidine | 3,5-Dimethylisoxazole; 3-hydroxypyrrolidine | Potential for H-bonding (hydroxyl group); moderate lipophilicity |

| 4-(4-Chlorophenyl)piperazin-1-ylmethanone | Isoxazole + piperazine | 3,5-Dimethylisoxazole; 4-chlorophenylpiperazine | Increased basicity (piperazine); lipophilic (chlorophenyl) |

| (Pyrazol-1-yl)(thiophen-5-yl)methanones (7a, 7b) | Pyrazole + thiophene | Amino-hydroxy pyrazole; cyano/ester-substituted thiophene | Electron-withdrawing groups (cyano) may enhance reactivity or stability |

| (Pyrazol-1-yl)(pyridin-3-yl)methanone (10a) | Pyrazole + pyridine | Azo-phenyl group; triazole substituent | High melting point (230–232°C); aromatic stacking potential (azo group) |

| (Pyrazol-1-yl)(pyrazolopyrimidin-phenyl)methanone | Pyrazole + pyrazolopyrimidine | 3,5-Dimethylpyrazole; pyrazolo[3,4-d]pyrimidine | Rigid planar structure; potential kinase inhibition |

Key Observations:

- Hydrogen Bonding vs. Lipophilicity : The target compound’s 3-hydroxypyrrolidine group enhances hydrophilicity compared to the chlorophenylpiperazine analog, which prioritizes lipophilicity for membrane penetration .

- Aromatic vs. Aliphatic Moieties : Compounds like 10a leverage aromatic azo groups for π-π interactions, whereas the target compound’s isoxazole and hydroxypyrrolidine balance aromaticity and polar interactions.

Pharmacological Potential (Inferred)

While direct activity data for the target compound are unavailable, structural comparisons suggest:

- CNS Applications : The hydroxypyrrolidine moiety may enhance blood-brain barrier penetration compared to piperazine analogs, which are common in antipsychotics .

- Enzyme Inhibition : Isoxazole derivatives often target kinases or proteases. The pyrazolopyrimidine analog in demonstrated pharmacological screening, hinting at similar pathways for the target compound .

- Solubility : The hydroxyl group in the target compound likely improves aqueous solubility over chlorophenyl-containing analogs, aiding bioavailability .

Analytical Characterization

- Spectroscopy : IR and NMR data from analogs (e.g., 10a’s C=O stretch at 1710 cm⁻¹ ) suggest the target compound’s ketone and hydroxyl groups would exhibit similar signatures.

- Crystallography : SHELX software () is widely used for small-molecule refinement, implying that the target compound’s structure could be resolved using these methods .

Preparation Methods

Formation of the Isoxazole Ring

The 3,5-dimethylisoxazole core is typically synthesized via cyclization reactions involving α,β-unsaturated ketones or nitrile oxides with appropriate methyl-substituted precursors. The methyl groups at positions 3 and 5 of the isoxazole ring are introduced either by using methylated starting materials or via methylation steps post ring formation.

Coupling with 3-Hydroxypyrrolidine

The coupling step involves the formation of an amide bond between the isoxazole-4-carboxylic acid derivative and 3-hydroxypyrrolidine. This is commonly achieved via:

- Activation of the carboxylic acid group (e.g., using carbodiimide coupling agents such as EDC or DCC).

- Reaction with 3-hydroxypyrrolidine under mild conditions to avoid side reactions on the hydroxyl group.

The reaction is typically conducted in aprotic solvents such as dichloromethane or tetrahydrofuran (THF) at controlled temperatures (0–25 °C) to maximize selectivity.

Purification

Post-reaction, the crude product is purified by silica-gel column chromatography using gradient elution with solvents like ethyl acetate and petroleum ether or dichloromethane-methanol mixtures. This step is critical to remove unreacted starting materials, side products, and coupling reagents.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Synthesis of 3,5-dimethylisoxazole intermediate from methylated precursors under cyclization conditions | Formation of isoxazole ring | Not specified |

| 2 | Activation of isoxazole-4-carboxylic acid with EDC/HOBt in dry THF | Formation of activated ester intermediate | - |

| 3 | Addition of 3-hydroxypyrrolidine at 0–25 °C, stirring for several hours | Amide bond formation | - |

| 4 | Work-up: quenching with water and acid, extraction with ether, drying over MgSO4 | Isolation of crude product | - |

| 5 | Purification by silica gel chromatography (gradient elution 20% → 80% Et2O/petroleum ether) | Pure (3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone obtained | ~60-90% (depending on conditions) |

Note: Exact yields and conditions vary by source; optimization is often required for scale-up.

Research Findings and Optimization Insights

Substituent Effects: Studies optimizing 3,5-dimethylisoxazole derivatives for biological activity indicate that substituents on the isoxazole ring can influence binding affinity and reactivity. Larger substituents may enhance interactions in target binding pockets but require tailored synthetic approaches.

Reaction Monitoring: Thin-layer chromatography (TLC) is employed to monitor reaction progress, ensuring complete conversion before work-up.

Temperature Control: Maintaining low temperatures during coupling minimizes side reactions, especially preserving the hydroxyl functionality on the pyrrolidine ring.

Purification Challenges: The polarity of the hydroxyl group necessitates careful solvent gradient design during chromatography to achieve high purity.

Data Table: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2O3 |

| Molecular Weight | 210.23 g/mol |

| CAS Number | 1343598-76-4 |

| IUPAC Name | (3,5-dimethyl-1,2-oxazol-4-yl)-(3-hydroxypyrrolidin-1-yl)methanone |

| SMILES | CC1=C(C(=NO1)C)C(=O)N2CCC(C2)O |

| Purification Method | Silica gel chromatography with gradient elution |

| Typical Yield | 60-90% (varies by method) |

Notes on Source Materials and Alternative Methods

The 3-hydroxypyrrolidine used is typically the racemic or enantiopure form depending on the desired stereochemistry of the final product.

Alternative synthetic routes may involve pre-formed isoxazole carboxylic acid chlorides or esters to facilitate amide bond formation.

Crystallographic studies of related compounds suggest that hydrogen bonding involving the hydroxyl group may influence the compound’s stability and crystallization behavior.

Q & A

Q. Basic

- IR Spectroscopy : Detect characteristic carbonyl (C=O) stretches near 1646 cm⁻¹ and C=N/C=C vibrations (1550–1600 cm⁻¹) to verify the isoxazole and pyrrolidine moieties .

- NMR : -NMR should show singlet peaks for methyl groups on the isoxazole ring (δ 2.1–2.5 ppm) and multiplet signals for the 3-hydroxypyrrolidine protons (δ 3.5–4.5 ppm). -NMR will confirm the ketone carbon at ~170 ppm .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Basic

Standard assays include:

- Enzyme inhibition studies : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based or colorimetric substrates .

- Antimicrobial testing : Perform broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) .

- Cytotoxicity : Use MTT or resazurin assays on mammalian cell lines to assess selectivity .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Q. Advanced

- Substituent variation : Synthesize analogs with modified isoxazole (e.g., halogenation) or pyrrolidine (e.g., alkylation at N-1) groups to probe steric and electronic effects .

- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the 3-hydroxy group) and validate via mutagenesis assays .

- Data triangulation : Cross-reference bioactivity data with computational models (e.g., QSAR) to prioritize analogs .

How should researchers address contradictions in biological activity data across studies?

Q. Advanced

- Control for degradation : Organic degradation during prolonged assays (e.g., 9-hour incubations) may alter results; implement continuous cooling to stabilize samples .

- Standardize protocols : Variability in microbial strains or enzyme sources can skew data; adhere to CLSI or ISO guidelines for reproducibility .

- Replicate synthesis : Confirm compound purity (HPLC >95%) to rule out batch-specific impurities .

What strategies improve reaction yields in multi-step syntheses of this compound?

Q. Advanced

- Catalyst optimization : Replace traditional acid catalysts (e.g., H₂SO₄) with immobilized alternatives (e.g., SiO₂-H₂SO₄) to enhance recyclability and reduce side reactions .

- Solvent engineering : Use DMF-EtOH (1:1) for recrystallization to improve purity without compromising yield .

- Byproduct mitigation : Monitor reaction progress via TLC to terminate reactions at optimal conversion points .

How can computational models predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses with target proteins (e.g., kinases). Prioritize poses with hydrogen bonds between the 3-hydroxyl group and catalytic residues .

- ADMET prediction : Employ SwissADME or pkCSM to forecast pharmacokinetic properties (e.g., BBB permeability) and guide lead optimization .

What challenges arise in scaling up multi-component reactions for this compound?

Q. Advanced

- Byproduct formation : Longer reaction times in scaled processes may promote side reactions (e.g., over-acylation); optimize stoichiometry and use flow chemistry for better control .

- Heat management : Exothermic reactions risk thermal degradation; employ jacketed reactors with precise temperature control .

How can organic degradation during prolonged experiments be minimized?

Q. Advanced

- Stabilization techniques : Store samples at 4°C or under inert atmospheres (N₂/Ar) to slow oxidation .

- Real-time monitoring : Use inline spectroscopic probes (e.g., Raman) to detect degradation intermediates and adjust conditions dynamically .

What analytical methods are most robust for quantifying this compound in complex matrices?

Q. Advanced

- HPLC-MS : Use a C18 column with ESI+ ionization for high sensitivity (LOD < 0.1 ng/mL) and specificity in biological samples .

- Diffuse reflectance spectroscopy (DRS) : Non-destructive quantification in solid-state formulations by correlating spectral bands with concentration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.